1-(3-Methylbicyclo(2.2.1)hept-5-en-2-yl)pent-1-en-3-one
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Overview
Description
1-(3-Methylbicyclo(2.2.1)hept-5-en-2-yl)pent-1-en-3-one is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a bicycloheptene ring system, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbicyclo(2.2.1)hept-5-en-2-yl)pent-1-en-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization. The choice of reagents and conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylbicyclo(2.2.1)hept-5-en-2-yl)pent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(3-Methylbicyclo(2.2.1)hept-5-en-2-yl)pent-1-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methylbicyclo(2.2.1)hept-5-en-2-yl)pent-1-en-3-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo(2.2.1)hept-5-en-2-yl derivatives: These compounds share the bicyclic structure and may have similar chemical properties.
Pent-1-en-3-one derivatives: These compounds share the enone functional group and may undergo similar chemical reactions.
Uniqueness
1-(3-Methylbicyclo(2.2.1)hept-5-en-2-yl)pent-1-en-3-one is unique due to its combination of a bicyclic structure and an enone functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
60988-94-5 |
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Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(E)-1-(3-methyl-2-bicyclo[2.2.1]hept-5-enyl)pent-1-en-3-one |
InChI |
InChI=1S/C13H18O/c1-3-12(14)6-7-13-9(2)10-4-5-11(13)8-10/h4-7,9-11,13H,3,8H2,1-2H3/b7-6+ |
InChI Key |
MSQLZRZGIRNXDS-VOTSOKGWSA-N |
Isomeric SMILES |
CCC(=O)/C=C/C1C(C2CC1C=C2)C |
Canonical SMILES |
CCC(=O)C=CC1C(C2CC1C=C2)C |
Origin of Product |
United States |
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